molecular formula C25H31N3O5 B3968368 1-phenyl-4-[1-(phenylacetyl)-4-piperidinyl]piperazine oxalate

1-phenyl-4-[1-(phenylacetyl)-4-piperidinyl]piperazine oxalate

Cat. No. B3968368
M. Wt: 453.5 g/mol
InChI Key: RMUMWFVDQXXZGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenyl-4-[1-(phenylacetyl)-4-piperidinyl]piperazine oxalate is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is commonly referred to as PAPP, and it belongs to the class of compounds known as piperazines.

Mechanism of Action

The exact mechanism of action of PAPP is not well understood. However, it is believed that PAPP acts as a serotonin and dopamine receptor antagonist. This means that it blocks the action of these neurotransmitters, which are involved in regulating mood and behavior.
Biochemical and Physiological Effects
Studies have shown that PAPP has a number of biochemical and physiological effects. For example, PAPP has been shown to decrease the release of dopamine and serotonin in the brain. PAPP has also been shown to increase the release of norepinephrine, which is involved in the body's stress response.

Advantages and Limitations for Lab Experiments

One of the advantages of using PAPP in lab experiments is that it is relatively easy to synthesize. Additionally, PAPP has been shown to have a high affinity for serotonin and dopamine receptors, which makes it a useful tool for studying these neurotransmitters.
One of the limitations of using PAPP in lab experiments is that its mechanism of action is not well understood. Additionally, PAPP has been shown to have a number of side effects, including sedation and hypotension.

Future Directions

There are a number of potential future directions for research on PAPP. For example, researchers could study the potential therapeutic applications of PAPP in more detail, particularly in the treatment of depression and anxiety. Additionally, researchers could study the potential use of PAPP in the treatment of drug addiction.
Conclusion
In conclusion, 1-phenyl-4-[1-(phenylacetyl)-4-piperidinyl]piperazine oxalate, or PAPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. While the exact mechanism of action of PAPP is not well understood, it has been shown to have a number of biochemical and physiological effects. There are a number of potential future directions for research on PAPP, particularly in the areas of depression, anxiety, and drug addiction.

Scientific Research Applications

PAPP has been studied extensively for its potential therapeutic applications. Some of the areas where PAPP has shown promise include the treatment of depression, anxiety, and schizophrenia. PAPP has also been studied for its potential use in the treatment of drug addiction.

properties

IUPAC Name

oxalic acid;2-phenyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O.C2H2O4/c27-23(19-20-7-3-1-4-8-20)26-13-11-22(12-14-26)25-17-15-24(16-18-25)21-9-5-2-6-10-21;3-1(4)2(5)6/h1-10,22H,11-19H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUMWFVDQXXZGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)C(=O)CC4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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